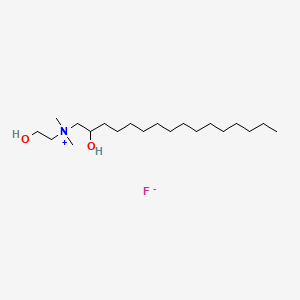
(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 284-388-9, also known as (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride typically involves the reaction of dimethylamine with a long-chain alkyl halide, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride is used as a surfactant in various reactions to stabilize emulsions and enhance reaction rates.
Biology
In biological research, this compound is used in cell culture media to improve cell adhesion and growth. It is also employed in the formulation of liposomes for drug delivery.
Medicine
In medicine, this compound is investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry
Industrially, this compound is used in the production of personal care products, such as shampoos and conditioners, where it acts as a conditioning agent.
Wirkmechanismus
The mechanism of action of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases in a mixture. This property is crucial in applications such as emulsification and cell culture, where it enhances the stability and effectiveness of formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: Another surfactant with similar properties but different molecular structure.
Dodecylbenzenesulfonic acid: A surfactant used in similar applications but with a different mechanism of action.
Uniqueness
(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride is unique due to its dual hydroxyethyl groups, which enhance its hydrophilic properties. This makes it particularly effective in applications requiring strong interaction with aqueous phases.
Eigenschaften
CAS-Nummer |
84864-65-3 |
|---|---|
Molekularformel |
C20H44FNO2 |
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium;fluoride |
InChI |
InChI=1S/C20H44NO2.FH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;/h20,22-23H,4-19H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NWUIMHSUZKCLIG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


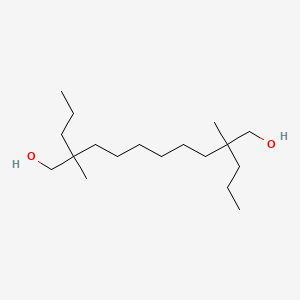
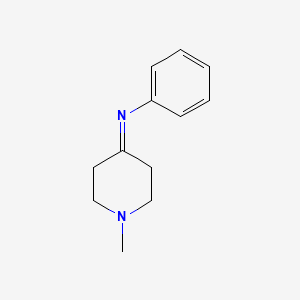


![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
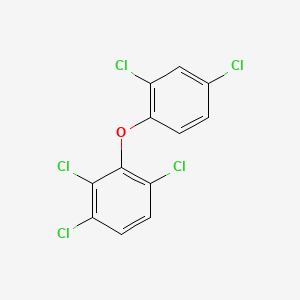

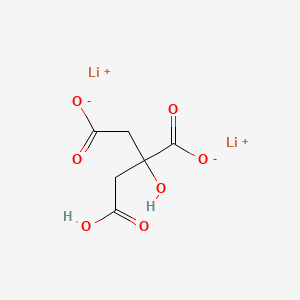

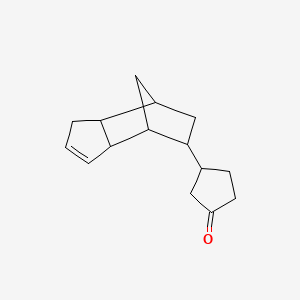
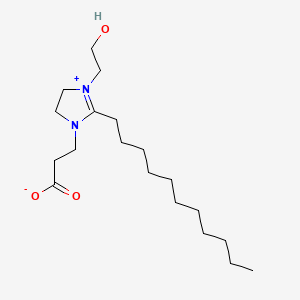
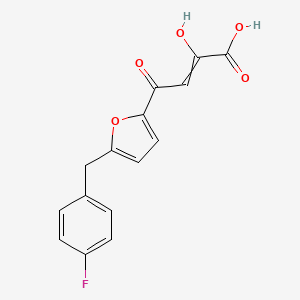
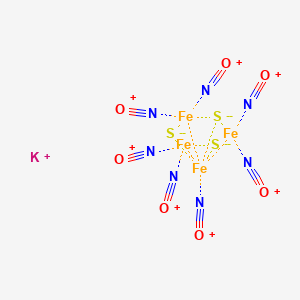
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
